![molecular formula C13H11NO5 B12315552 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid](/img/structure/B12315552.png)
3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid is a chemical compound with the molecular formula C13H11NO5 It is a derivative of chromone, a naturally occurring compound found in various plants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid typically involves the reaction of chromone derivatives with formamide and propanoic acid. One common method involves the condensation of 4-oxo-4H-chromen-2-carbaldehyde with formamide, followed by the addition of propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment for efficient production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone moiety to dihydrochromone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamido group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydrochromone derivatives.
Substitution: Formation of various substituted chromone derivatives.
Applications De Recherche Scientifique
3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. The chromone moiety is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects. The formamido group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
- 3-(5,7-dimethoxy-4-oxo-4H-chromen-2-yl)propanoic acid
- 4-oxo-4H-chromen-3-carbaldehyde
- 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide
Comparison: 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid is unique due to the presence of the formamido group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C13H11NO5 |
|---|---|
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
3-[(4-oxochromene-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C13H11NO5/c15-9-7-11(13(18)14-6-5-12(16)17)19-10-4-2-1-3-8(9)10/h1-4,7H,5-6H2,(H,14,18)(H,16,17) |
Clé InChI |
LGJGRAUBWOYIEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



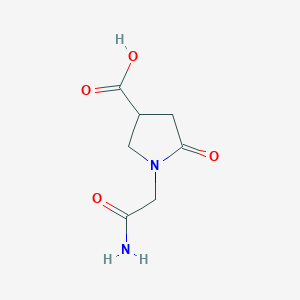
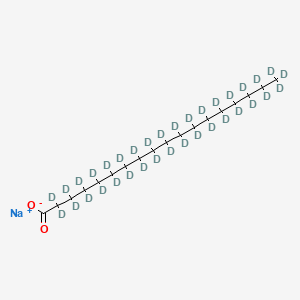
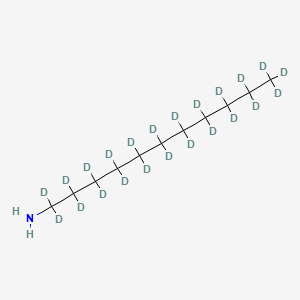
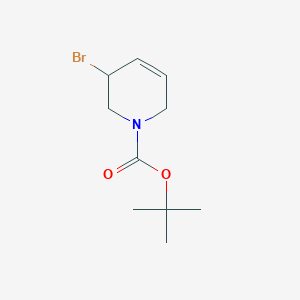
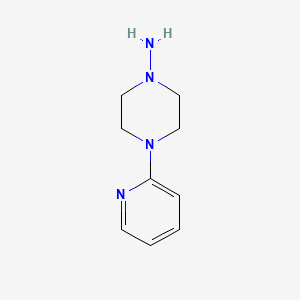
![(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B12315512.png)
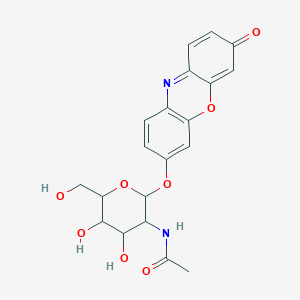
![4-[(2-Methylpropoxy)methyl]aniline](/img/structure/B12315524.png)
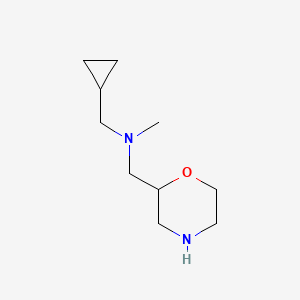



![(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12315570.png)
